3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloromethyl group and a difluorocyclobutyl group attached to the oxadiazole ring. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,3-difluorocyclobutanecarboxylic acid: This intermediate can be synthesized from the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-difluorocyclobutylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the oxadiazole ring: The amine is reacted with appropriate reagents to form the oxadiazole ring, incorporating the chloromethyl group at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Scientific Research Applications
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluorocyclobutyl groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can be compared with other oxadiazoles and related compounds:
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and reactivity.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring, which can affect its biological activity and chemical stability.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxazole: Lacks one nitrogen atom in the ring, resulting in different electronic properties and reactivity.
Properties
Molecular Formula |
C7H7ClF2N2O |
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Molecular Weight |
208.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7ClF2N2O/c8-3-5-11-6(13-12-5)4-1-7(9,10)2-4/h4H,1-3H2 |
InChI Key |
VYPCQWPRWSQYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=NC(=NO2)CCl |
Origin of Product |
United States |
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